![molecular formula C17H27N3O B7587544 N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide, also known as etizolam, is a benzodiazepine analog that is commonly used as a research chemical. It was first synthesized in the 1970s in Japan and has since gained popularity among researchers due to its unique pharmacological properties.
Mécanisme D'action
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. It binds to a specific site on the receptor complex, increasing the affinity of GABA for its binding site and increasing the frequency of chloride ion channel opening. This results in hyperpolarization of the neuron and a decrease in neuronal excitability, leading to the anxiolytic, sedative, and hypnotic effects of N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide.
Biochemical and Physiological Effects:
Etizolam has been shown to decrease anxiety and induce sedation and sleep in animal models. It has also been shown to have anticonvulsant and muscle relaxant properties. Etizolam has a relatively short half-life and is rapidly metabolized in the liver, with the primary metabolites being alpha-hydroxyN-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide and 8-hydroxyN-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide. Etizolam has been shown to have a low potential for abuse and dependence compared to other benzodiazepines.
Avantages Et Limitations Des Expériences En Laboratoire
Etizolam has several advantages for use in lab experiments, including its high potency, rapid onset of action, and low potential for abuse and dependence. However, N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide also has some limitations, including its short half-life and the potential for tolerance and withdrawal with prolonged use.
Orientations Futures
There are several areas of future research for N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide, including its potential use in the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Additionally, further studies are needed to elucidate the mechanisms underlying benzodiazepine dependence and withdrawal and to develop new treatments for benzodiazepine addiction. Finally, studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide and its metabolites, as well as the potential for drug interactions with other medications.
Méthodes De Synthèse
Etizolam can be synthesized using a variety of methods, including the reduction of benzophenone with sodium borohydride, the reaction of 2-chloroethylamine hydrochloride with 1-methylpiperidine-2,6-dione, and the reaction of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with ethyl bromoacetate. The most common method involves the reaction of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with ethyl bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride.
Applications De Recherche Scientifique
Etizolam has been extensively studied for its anxiolytic, sedative, and hypnotic effects. It has also been shown to have anticonvulsant and muscle relaxant properties. Etizolam has been used in animal models to study the effects of benzodiazepines on memory and learning, as well as the mechanisms underlying benzodiazepine dependence and withdrawal. Additionally, N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide has been studied for its potential use in the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-20(16-9-4-3-5-10-16)13-7-12-19-17(21)15-8-6-11-18-14-15/h3-5,9-10,15,18H,2,6-8,11-14H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNFYQZJXVRCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1CCCNC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.